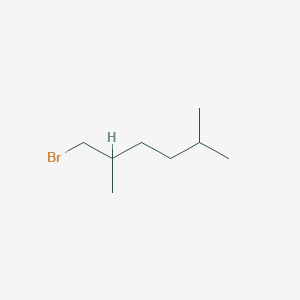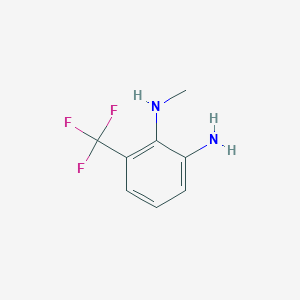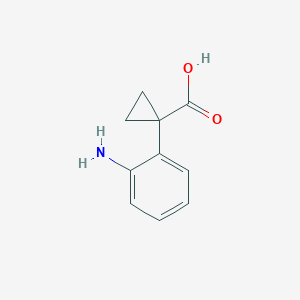
1-(2-Aminophenyl)cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)cyclopropanecarboxylic Acid is a compound of significant interest in the field of organic chemistry. It features a cyclopropane ring attached to a carboxylic acid group and an aminophenyl group. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be synthesized through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.
Chemical Reactions Analysis
1-(2-Aminophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents, sulfonating agents, halogenating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(2-Aminophenyl)cyclopropanecarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of active intermediates that exert their effects through various pathways .
Comparison with Similar Compounds
1-(2-Aminophenyl)cyclopropanecarboxylic Acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: This compound shares the cyclopropane ring and amino acid functionality but lacks the aminophenyl group.
Coronamic Acid: Similar in structure but with different substituents on the cyclopropane ring.
Norcoronamic Acid: Another related compound with variations in the cyclopropane ring substituents.
Uniqueness: this compound is unique due to the presence of both the aminophenyl group and the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) |
InChI Key |
MBEAVUMAUODZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
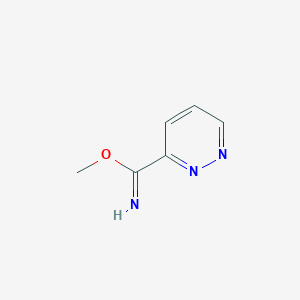
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
![2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11742247.png)
![2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742250.png)
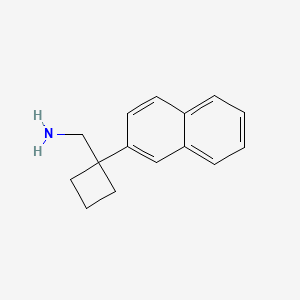
amine](/img/structure/B11742258.png)
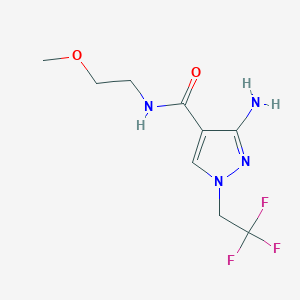
![[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742267.png)
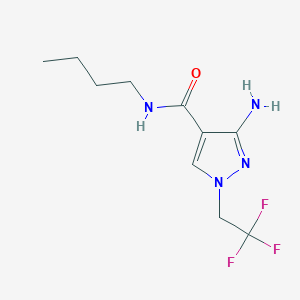
![benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742289.png)
